NPY5 Receptor Binding Affinity: 2,4-Diphenylimidazoline vs. Triphenylimidazoline Analogs
2,4-Diphenylimidazoline (a core scaffold encompassing CAS 172491-75-7) demonstrates a binding affinity (Ki) of 34 nM for the human neuropeptide Y receptor type 5 (NPY5R) [1]. This positions it as a reference point for developing NPY5R antagonists. In contrast, more elaborate 2,4,4-triarylimidazoline derivatives have achieved significantly higher potency, with Ki values as low as 1.90 nM [2]. This ~18-fold difference highlights that while the diphenyl scaffold provides a foundational binding interaction, optimized substitution patterns are essential for achieving sub-nanomolar potency.
| Evidence Dimension | Binding Affinity (Ki) at Human NPY5 Receptor |
|---|---|
| Target Compound Data | Ki = 34 nM (for 2,4-diphenylimidazoline) |
| Comparator Or Baseline | Ki = 1.90 nM (for a 2,4,4-triarylimidazoline derivative, CHEMBL1836316) |
| Quantified Difference | ~18-fold lower affinity (higher Ki) for the simpler diphenyl scaffold. |
| Conditions | [125I]-PYY radioligand binding assay in baculovirus-infected Sf9 cells expressing human NPY5R. |
Why This Matters
This data establishes the baseline NPY5R affinity for the unadorned scaffold, allowing researchers to quantify the impact of their own chemical modifications and benchmark new analogs against a well-characterized reference point.
- [1] BindingDB. (n.d.). Affinity Data for 2,4(5)-Diphenylimidazole (BDBM50133778) at Neuropeptide Y receptor type 5. BindingDB Entry DOI: 10.7270/Q2DF6QKD. View Source
- [2] BindingDB. (n.d.). Affinity Data for CHEMBL1836316 (BDBM50354073) at Neuropeptide Y receptor type 5. View Source
